N-Benzylquininium chloride

Asymmetric Synthesis Phase-Transfer Catalysis Alkylation

Researchers requiring a cinchona-derived chiral phase-transfer catalyst face inconsistent enantioselectivity when substituting N-benzylcinchoninium chloride or the pseudo-enantiomer N-benzylquinidinium chloride. N-Benzylquininium chloride (Quibec) delivers a defined (8S,9R) stereochemical environment essential for reproducible asymmetric induction. - Achieved 41.5% ee in α-alkylation of nitriles, outperforming N-benzylcinchoninium chloride in the same system. - Selectively inhibits connexin 50 (Cx50) over Cx46 at 300 µM-1 mM, enabling targeted gap-junction studies. - Resolves (P)-enantiomers of C2-symmetrical [5]oxahelicenoid diols; use the pseudo-enantiomer for (M)-isomers. Supplied ≥95% purity; store at room temperature; ships ambient. Bulk quantities available upon request.

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
Cat. No. B8024661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylquininium chloride
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-]
InChIInChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20-,21-,26-,27+,29+;/m0./s1
InChIKeyJYDIJFKNXHPWBJ-GOGFHWEMSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylquininium Chloride Technical Specifications


N-Benzylquininium chloride (CAS 67174-25-8) is a chiral quaternary ammonium salt derived from the cinchona alkaloid quinine. As a member of the cinchona alkaloid family [1], it is primarily recognized as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis . Its molecular formula is C27H31ClN2O2, with a molecular weight of 451.00 g/mol. Key physical constants include a melting point of 200-205 °C (decomposition) and a specific optical rotation of [α]20/D −235° (c = 1.5 in H2O) .

N-Benzylquininium Chloride Substitution Limitations


Substituting N-Benzylquininium chloride with a close structural analog like N-benzylcinchoninium chloride or N-benzylquinidinium chloride, or even the parent quinine, is not scientifically sound due to fundamentally different stereochemical and electrostatic properties. The quaternization of the quinuclidine nitrogen and the specific (8S,9R) stereochemistry of the quinine backbone create a rigid, positively charged chiral pocket that dictates its function. In contrast, N-benzylcinchoninium chloride, derived from cinchonine, lacks the C6'-methoxy group on the quinoline ring, altering its π-π stacking capabilities [1]. Its pseudo-enantiomer, N-benzylquinidinium chloride, possesses the opposite stereochemistry at C8 and C9, leading to reversed enantioselectivity in catalytic applications [2]. Consequently, performance metrics such as enantiomeric excess, substrate selectivity, and even basic physical properties like optical rotation vary significantly and are non-interchangeable.

N-Benzylquininium Chloride Comparative Evidence


Enantioselectivity vs. N-Benzylcinchoninium

In a head-to-head comparison, N-Benzylquininium chloride demonstrated superior performance as a chiral phase-transfer catalyst over N-benzylcinchoninium chloride in the asymmetric alkylation of α-isopropylbenzyl cyanide, achieving a maximum optical purity (enantiomeric excess, ee) of 41.5% [1]. This is in contrast to the lower enantioselectivity typically observed with N-benzylcinchoninium chloride in similar reaction systems under comparable conditions [1].

Asymmetric Synthesis Phase-Transfer Catalysis Alkylation

Substrate Selectivity vs. Quinine

A comparative 1H NMR study revealed that N-Benzylquininium chloride (Quibec) exhibits a fundamentally different enantioselective interaction pathway with 2-(3',5'-dinitrobenzamido)-1-phenylethanol compared to the free base, quinine [1]. Unlike quinine, which primarily acts as a hydrogen bond donor/acceptor, the permanent positive charge on the quinuclidine nitrogen of N-Benzylquininium chloride enables strong π-π stacking interactions and a distinct binding geometry [1]. This mechanistic divergence results in enhanced chiral discrimination of basic amides over ketones and aldehydes when using N-Benzylquininium chloride as a solvating agent [2].

Chiral Discrimination NMR Spectroscopy Molecular Recognition

Selective Connexin 50 (Cx50) Inhibition

Electrophysiological studies have established that N-Benzylquininium chloride (BQ+) is a selective inhibitor of connexin 50 (Cx50) gap junction channels [1]. At a concentration range of 300 µM to 1 mM, BQ+ robustly inhibited Cx50 hemichannel currents but had a negligible effect on the structurally related connexin 46 (Cx46) [1]. This selectivity is a key differentiator from other connexin channel modulators and the parent compound quinine, which typically exhibit a broader or different selectivity profile [1].

Connexin Channels Gap Junction Electrophysiology

Optical Resolution with N-Benzylquinidinium

In the optical resolution of racemic C2-symmetrical [5]oxahelicenoid diols, N-Benzylquininium chloride selectively co-crystallizes with and enables the isolation of the enantiomerically pure (P)-enantiomer [1]. Crucially, its pseudo-enantiomer, N-Benzylquinidinium chloride, is required to resolve the opposite (M)-enantiomer [1]. This complementary action is a defined, stereochemistry-driven difference.

Chiral Resolution Optical Resolution Diastereomeric Crystallization

Specific Optical Rotation vs. N-Benzylcinchoninium

The specific optical rotation ([α]20/D) provides a definitive, quantifiable metric to distinguish N-Benzylquininium chloride from its close analog, N-benzylcinchoninium chloride. N-Benzylquininium chloride exhibits a high negative rotation of −235° (c = 1.5 in H2O) , while N-benzylcinchoninium chloride shows a large positive rotation of +169° (c = 0.4 in H2O) . This difference is not merely academic; it is a critical quality control parameter for verifying the identity and chiral purity of the purchased material.

Chiroptical Properties Quality Control Compound Identity

N-Benzylquininium Chloride Applications


Asymmetric Phase-Transfer Alkylation

Given the demonstrated 41.5% enantiomeric excess in alkylation reactions, N-Benzylquininium chloride is ideally suited as a chiral phase-transfer catalyst for synthesizing α-alkylated nitrile derivatives with moderate enantioselectivity [1]. This application leverages its superior performance over other cinchona alkaloid derivatives like N-benzylcinchoninium chloride in the same reaction context [1].

NMR Chiral Discrimination of Carbonyl Compounds

For analytical chemists seeking to determine the enantiomeric purity of basic amides, N-Benzylquininium chloride (Quibec) is the recommended chiral solvating agent. Unlike quinine, its positive charge and rigid structure facilitate strong π-π stacking interactions, resulting in better discrimination of amides over ketones and aldehydes in 1H NMR experiments [2][3].

Selective Cx50 Pharmacological Tool

N-Benzylquininium chloride should be used as a selective pharmacological tool to inhibit connexin 50 (Cx50) gap junction channels. Its ability to robustly inhibit Cx50 over the closely related Cx46 (at 300 µM–1 mM) makes it invaluable for dissecting the specific physiological roles of Cx50 in the lens and other tissues [4].

Optical Resolution via Co-crystallization

For the resolution of racemic mixtures, N-Benzylquininium chloride is the specific reagent of choice for isolating the (P)-enantiomer of C2-symmetrical [5]oxahelicenoid diols [5]. This application necessitates the use of this exact compound, as its pseudo-enantiomer, N-benzylquinidinium chloride, is required to resolve the opposite (M)-enantiomer [5].

Quote Request

Request a Quote for N-Benzylquininium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.